Methoxyfenozide

Vue d'ensemble

Description

Le méthoxyfenozide, également connu sous ses noms commerciaux Runner 2FR et Intrepid 2FR , appartient à la deuxième génération de régulateurs de croissance des insectes diacylhydrazine . Il présente une activité insecticide hautement sélective contre les ravageurs lépidoptères, en particulier ceux de l'ordre des Lépidoptères. Contrairement à certains autres insecticides, il n'a pas de pénétration ni d'activité systémique, agissant principalement par ingestion (toxicité orale) et, dans une moindre mesure, par contact et effets ovicides .

Méthodes De Préparation

Voies de synthèse:: Le méthoxyfenozide a été découvert par Rohm-Hass en 1990 et ensuite divulgué en 1996. Bien que les voies de synthèse spécifiques soient exclusives, le composé est synthétisé en utilisant des transformations chimiques bien établies.

Production industrielle:: La production industrielle de méthoxyfenozide implique une synthèse à grande échelle, généralement réalisée dans des installations spécialisées. Malheureusement, les informations détaillées sur le processus industriel exact restent confidentielles.

Analyse Des Réactions Chimiques

Réactions:: Le méthoxyfenozide interfère principalement avec la croissance et le développement normaux des insectes. Il agit comme un régulateur de croissance des insectes (RCI), perturbant la mue (ecdysis) et inhibant l'alimentation. Il est à noter qu'il affecte sélectivement uniquement les larves des Lépidoptères, ce qui en fait un outil précieux pour la lutte antiparasitaire.

Réactifs et conditions courants:: Bien que les réactifs et les conditions spécifiques pour la synthèse du méthoxyfenozide soient exclusifs, son mode d'action suggère une interférence avec les voies de signalisation hormonale impliquées dans le développement des insectes.

Produits principaux:: Le produit principal de l'action du méthoxyfenozide est l'inhibition de la croissance larvaire et de la mue, conduisant à la mortalité avant d'atteindre la maturité.

4. Applications de la recherche scientifique

Le méthoxyfenozide trouve des applications dans divers domaines :

Agriculture: Efficace contre les ravageurs tels que la noctuelle de la betterave, la noctuelle du chou, la teigne du chou et d'autres dans des cultures telles que les légumes crucifères, le coton, les pommes et le riz.

Sylviculture: Utilisé pour protéger les arbres des ravageurs défoliateurs.

Sécurité environnementale: Le méthoxyfenozide a un profil environnemental favorable, épargnant les insectes bénéfiques, les acariens et les pollinisateurs.

5. Mécanisme d'action

Le mécanisme du méthoxyfenozide implique la perturbation de la régulation hormonale de l'insecte, en interférant spécifiquement avec la biosynthèse des ecdystéroïdes. En ciblant le processus de mue de l'insecte, il empêche un développement correct et conduit finalement à la mortalité.

Applications De Recherche Scientifique

Methoxyfenozide finds applications in various fields:

Agriculture: Effective against pests like beet armyworm, cabbage looper, diamondback moth, and others in crops such as cruciferous vegetables, cotton, apples, and rice.

Forestry: Used to protect trees from defoliating pests.

Environmental Safety: This compound has a favorable environmental profile, sparing beneficial insects, mites, and pollinators.

Mécanisme D'action

Methoxyfenozide’s mechanism involves disrupting the insect’s hormonal regulation, specifically interfering with ecdysteroid biosynthesis. By targeting the insect’s molting process, it prevents proper development and ultimately leads to mortality.

Comparaison Avec Des Composés Similaires

Unicité:: Le méthoxyfenozide se distingue par son action sélective contre les larves de Lépidoptères et son absence d'effets systémiques. Il contraste avec d'autres insecticides diacylhydrazine comme le chlorantraniliprole et l'indoxacarbe.

Composés similaires:: D'autres insecticides diacylhydrazine comprennent :

Chlorantraniliprole: Insecticide à large spectre.

Indoxacarbe: Efficace contre divers ravageurs.

Propriétés

IUPAC Name |

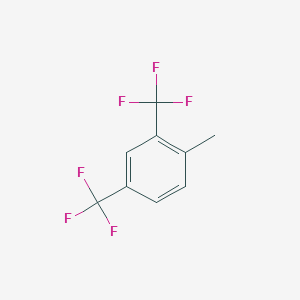

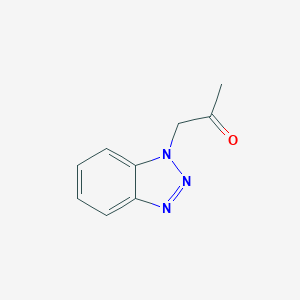

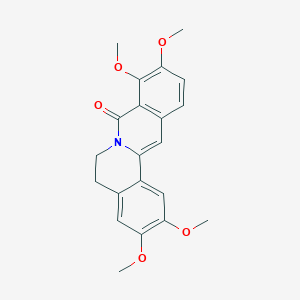

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWEPFNJXQPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032628 | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

161050-58-4 | |

| Record name | Methoxyfenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)